(2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid
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Description
(2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid, also known as (2S,3S)-2-benzyloxycarbonylaminomethyl-3-methylpentanoic acid or (2S,3S)-2-BCAMMP, is a synthetic organic compound used in a variety of scientific research applications. It is a chiral molecule, meaning that it has two enantiomers, or optical isomers, that have the same chemical formula but different structural arrangements. The compound has been used in various studies to investigate the structure and function of proteins, enzymes, and other biomolecules.
Scientific Research Applications
- Scientific Field : Neurobiology .
- Summary of the Application : TFB-TBOA is used as an inhibitor of the glutamate transporter on mouse cortical astrocytes in primary culture .
- Methods of Application : The compound is applied to cultured mouse cortical astrocytes to study its inhibitory effects .
- Results or Outcomes : The study characterized the effects of TFB-TBOA, but the specific results or quantitative data are not provided in the search results .
properties
IUPAC Name |
(2S,3S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-11(2)13(14(17)18)16(3)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18)/t11-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMDFJSXQJTNDA-AAEUAGOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427130 |
Source
|
Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid | |
CAS RN |
42417-66-3 |
Source
|
Record name | L-Isoleucine, N-methyl-N-[(phenylmethoxy)carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42417-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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